molecular formula C25H20FN3O3S B2798752 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide CAS No. 894553-59-4

2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B2798752
CAS No.: 894553-59-4
M. Wt: 461.51
InChI Key: VQFMYUWWNGZQAM-UHFFFAOYSA-N
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Description

2-(3'-(4-Fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide is an intriguing compound due to its complex structure and multifaceted properties. It comprises an indoline, thiazolidine, and acetamide, each contributing to its distinctive chemical behavior and potential applications. Its synthesis, reactions, and applications draw significant interest in medicinal chemistry, material science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide typically involves multi-step synthetic routes. The synthesis begins with the formation of the spiro[indoline-thiazolidine] core, followed by the introduction of the 4-fluorophenyl and m-tolyl substituents. Key reaction steps often include:

  • Condensation Reactions: : Combining indoline derivatives with thiazolidine compounds.

  • N-Acylation: : Forming the acetamide linkage.

  • Fluorination: : Introducing the fluorine atom using agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

While specific industrial processes may vary, large-scale production often leverages optimized reaction conditions to maximize yield and purity. Efficient catalytic systems and continuous flow reactors may be employed to streamline the synthesis, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3'-(4-Fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide is versatile, undergoing various chemical reactions:

  • Oxidation: : The compound can undergo oxidation, typically affecting the indoline moiety, forming oxidized derivatives under the influence of strong oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : The reduction reactions might target specific bonds, such as the carbonyl groups, using reducing agents like sodium borohydride (NaBH4).

  • Substitution: : Aromatic substitution reactions, particularly on the fluorophenyl ring, may involve electrophilic reagents like bromine or chlorine.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, hydrogen peroxide (H2O2).

  • Reducing Agents: : NaBH4, lithium aluminium hydride (LiAlH4).

  • Substituents: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

  • Oxidized Derivatives: : Products with modified indoline structure.

  • Reduced Derivatives: : Compounds with altered carbonyl functionality.

  • Substituted Aromatic Compounds: : New derivatives with additional substituents on the aromatic rings.

Scientific Research Applications

2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide has numerous applications:

  • Chemistry: : Acts as a building block for synthesizing complex molecules.

  • Biology: : Potential bioactive compound with antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Used in material science for developing novel materials with specific properties.

Mechanism of Action

The compound's effects are attributed to its interaction with various molecular targets. Its mechanism of action may include:

  • Inhibition of Enzymes: : Binding to specific enzymes, thereby modulating their activity.

  • DNA Intercalation: : Inserting itself between DNA base pairs, affecting gene expression.

  • Receptor Binding: : Interacting with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3'-(4-Chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide

  • 2-(3'-(4-Bromophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group distinguishes it from its chlorinated or brominated analogs, imparting unique electronic and steric properties. These differences can influence its reactivity, biological activity, and overall application potential, making 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide particularly noteworthy in its class.

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Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-5-4-6-18(13-16)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-33-25)19-11-9-17(26)10-12-19/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFMYUWWNGZQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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